

Ethyl 2-methylcyclohexanecarboxylate structural formula

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Compound of Interest

Compound Name: Ethyl 2-
methylcyclohexanecarboxylate

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An In-depth Technical Guide to Ethyl 2-Methylcyclohexanecarboxylate

This technical guide provides a comprehensive overview of **ethyl 2-methylcyclohexanecarboxylate**, a disubstituted alicyclic ester. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its structure, properties, synthesis, and analytical characterization. Due to the limited availability of direct experimental data for this specific compound, information from its immediate precursor and closely related structural analogues is included for comparative purposes.

Chemical Structure and Isomerism

Ethyl 2-methylcyclohexanecarboxylate is an organic compound with the molecular formula $C_{10}H_{18}O_2$.^{[1][2]} Its structure consists of a cyclohexane ring substituted at position 1 with an ethyl ester group and at position 2 with a methyl group. The IUPAC name for this compound is ethyl 2-methylcyclohexane-1-carboxylate.^[1]

The presence of two substituents on the cyclohexane ring gives rise to stereoisomerism. The methyl group and the ester group can be on the same side of the ring's plane (cis isomer) or on

opposite sides (trans isomer). These stereoisomers can have different physical properties and chemical reactivity.

Physicochemical Properties

Specific experimental data for the physical properties of **ethyl 2-methylcyclohexanecarboxylate** are not widely reported in the literature.^{[2][3]} However, properties can be estimated from computed data and by examining its precursor, 2-methylcyclohexanecarboxylic acid.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₈ O ₂	PubChem ^[1]
Molecular Weight	170.25 g/mol	PubChem ^[1]
IUPAC Name	ethyl 2-methylcyclohexane-1-carboxylate	PubChem ^[1]
Boiling Point	Not Available	ChemSynthesis ^[2]
Density	Not Available	ChemSynthesis ^[2]
Refractive Index	Not Available	ChemSynthesis ^[2]
XLogP3-AA (Computed)	3	PubChem ^[1]
Hydrogen Bond Donor Count	0	PubChem ^[1]
Hydrogen Bond Acceptor Count	2	PubChem ^[1]

For comparison, the direct precursor, 2-Methylcyclohexanecarboxylic Acid (CAS: 56586-13-1), has the following reported properties:

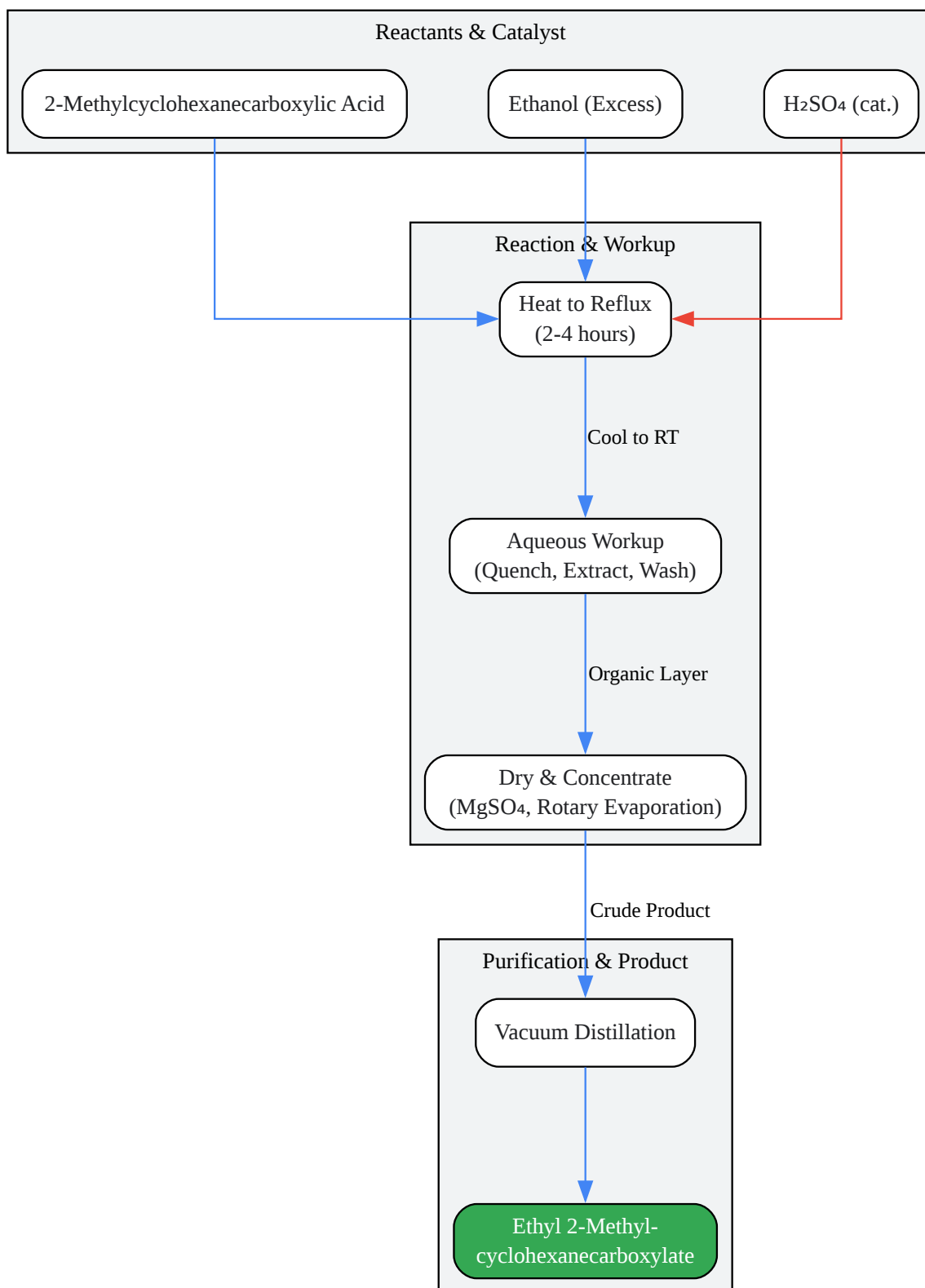
Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O ₂	Sigma-Aldrich
Molecular Weight	142.20 g/mol	Sigma-Aldrich
Boiling Point	241-242 °C (at 746 mmHg)	Sigma-Aldrich
Density	1.009 g/mL (at 25 °C)	Sigma-Aldrich
Refractive Index (n ₂₀ /D)	1.4633	Sigma-Aldrich

Synthesis and Experimental Protocols

The most common and direct method for synthesizing **ethyl 2-methylcyclohexanecarboxylate** is the Fischer esterification of its corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst.

Fischer Esterification Workflow

The following diagram illustrates the workflow for the synthesis of **ethyl 2-methylcyclohexanecarboxylate** from 2-methylcyclohexanecarboxylic acid.



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Caption: Fischer esterification workflow for synthesis.

Representative Experimental Protocol

This protocol is adapted from established procedures for the Fischer esterification of related cycloalkane carboxylic acids.

Materials:

- 2-Methylcyclohexanecarboxylic acid (1.0 eq)
- Anhydrous ethanol (10-20 eq, serves as reactant and solvent)
- Concentrated sulfuric acid (98%, 0.1-0.2 eq)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclohexanecarboxylic acid in an excess of anhydrous ethanol.
- **Catalyst Addition:** While stirring the solution, carefully and slowly add the catalytic amount of concentrated sulfuric acid.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-4 hours. Reaction progress can be monitored using thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing deionized water.

- **Extraction:** Extract the aqueous layer with three portions of diethyl ether. Combine the organic extracts.
- **Washing:** Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether and excess ethanol) under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude ester can be purified by vacuum distillation to obtain the final product.

Spectroscopic Analysis and Characterization

While specific spectra for **ethyl 2-methylcyclohexanecarboxylate** are not readily available, the expected data can be inferred from its structure and comparison with the closely related analogue, ethyl cyclohexanecarboxylate.

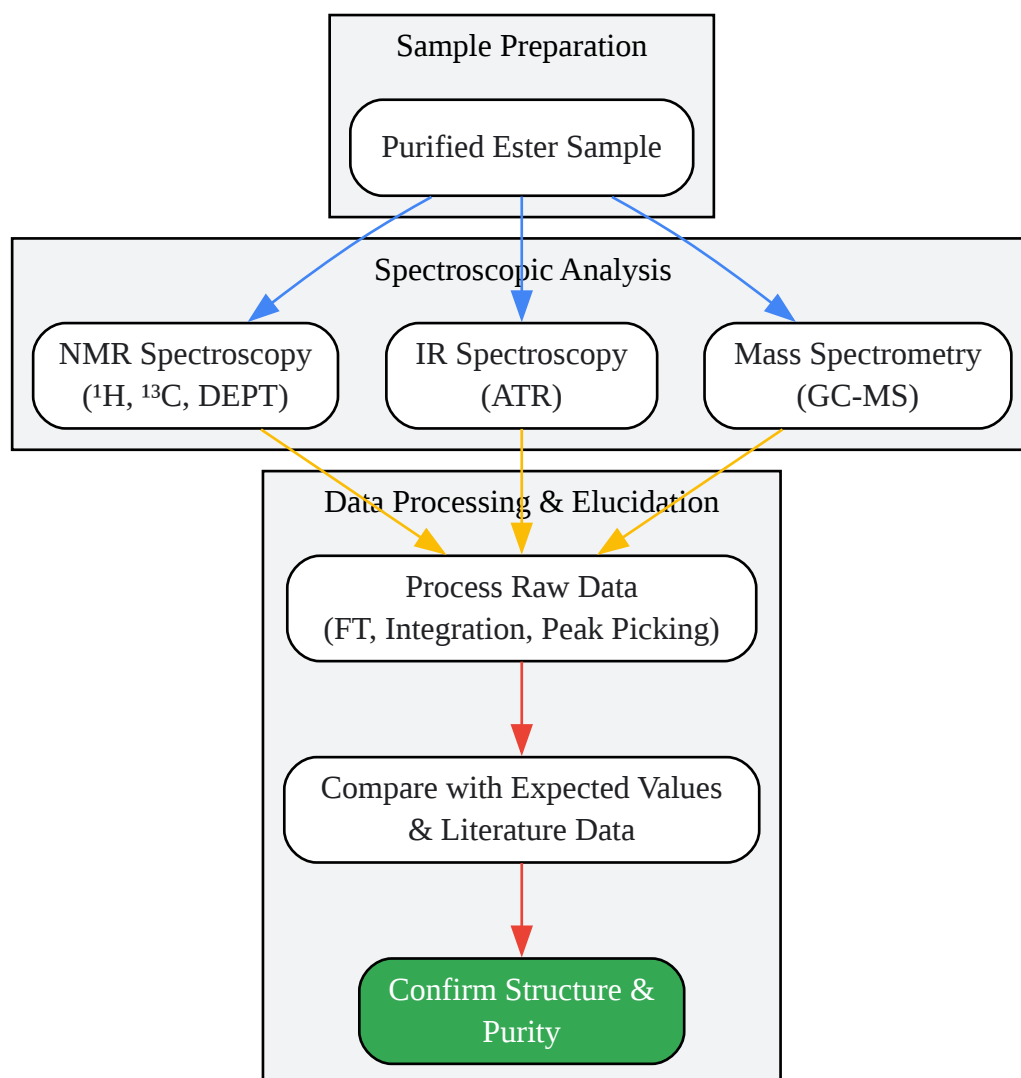
Predicted Spectroscopic Data

The following table summarizes the expected key spectroscopic features. The data for the analogue is provided for reference.

Technique	Feature	Expected Shift/Peak for Ethyl 2-Methylcyclohexane carboxylate	Analogue Data (Ethyl Cyclohexanecarboxylate)[4]
¹ H NMR	-O-CH ₂ - (quartet)	~4.1 ppm	Not specified, but typical for ethyl esters
	-CH-C=O (multiplet)	~2.2-2.4 ppm	2.30 ppm (tt)
	Cyclohexyl -CH ₂ - & -CH-	1.0-2.0 ppm	1.18 - 1.95 ppm (m)
	-O-CH ₂ -CH ₃ (triplet)	~1.2 ppm	Not specified, but typical for ethyl esters
	Ring -CH ₃ (doublet)	~0.9 ppm	N/A
¹³ C NMR	C=O (ester)	~175-177 ppm	176.6 ppm
	-O-CH ₂ -	~60 ppm	Not specified, but typical for ethyl esters
	-CH-C=O	~45-50 ppm	43.3 ppm
	Cyclohexyl carbons	~25-40 ppm	25.5, 25.8, 29.2 ppm
	Ring -CH ₃	~15-20 ppm	N/A
IR	C-H (sp ³) stretch	~2850-2960 cm ⁻¹	2930, 2856 cm ⁻¹
	C=O (ester) stretch	~1735 cm ⁻¹	1736 cm ⁻¹
	C-O stretch	~1170-1200 cm ⁻¹	1170 cm ⁻¹
MS (EI)	Molecular Ion [M] ⁺	m/z = 170	m/z = 156
Key Fragments	[M-OC ₂ H ₅] ⁺ (m/z=125), [COOC ₂ H ₅] ⁺ (m/z=73)	Not specified	

General Analytical Workflow

The diagram below outlines a standard workflow for the characterization of a synthesized liquid organic compound like **ethyl 2-methylcyclohexanecarboxylate**.



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Caption: General workflow for spectroscopic analysis.

Generalized Protocols for Spectroscopic Analysis

The following are generalized methodologies for acquiring spectroscopic data, based on standard laboratory practices.[4]

- NMR Spectroscopy: A sample (5-20 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard

(0.00 ppm). Spectra are recorded on a 400 MHz or higher spectrometer.

- IR Spectroscopy: An infrared spectrum is obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A single drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded over a range of 4000-650 cm^{-1} .
- Mass Spectrometry: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) for separation. A dilute solution in a volatile solvent (e.g., diethyl ether) is injected into a nonpolar capillary column (e.g., DB-5ms), and electron ionization (EI) at 70 eV is used to generate the mass spectrum.

Applications and Synthetic Utility

While there is no specific evidence of **ethyl 2-methylcyclohexanecarboxylate** being a key intermediate in the synthesis of a marketed drug, its structural motifs are relevant in medicinal chemistry and materials science.

- Fragrance and Perfumery: Related methyl and ethyl cyclohexane carboxylate derivatives are utilized in the fragrance industry for their fruity and sweet notes.[5] It is plausible that **ethyl 2-methylcyclohexanecarboxylate** could also serve as a fragrance component or a precursor to one.
- Synthetic Intermediate: As a functionalized alicyclic ester, it serves as a versatile building block in organic synthesis.[6][7] The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or undergo reactions at the alpha-position to the carbonyl, enabling the construction of more complex molecular architectures relevant to pharmaceuticals and agrochemicals.

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